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Compound of Interest

Compound Name: TAK-828F

Cat. No.: B611126

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target screening profile of TAK-828F, a
potent and selective retinoic acid receptor-related orphan receptor gamma t (RORYyt) inverse
agonist. The performance of TAK-828F is compared with other RORyt inhibitors in
development, supported by available experimental data.

Introduction

TAK-828F is an orally available small molecule that functions as a selective inverse agonist of
RORVvt, a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2] Th17
cells are pivotal in the pathogenesis of various autoimmune and inflammatory diseases,
making RORyt an attractive therapeutic target.[1][3] A critical aspect of drug development is
ensuring the selectivity of a compound to minimize off-target effects and potential toxicities.
This guide summarizes the available off-target screening data for TAK-828F and compares it to
other RORVyt inhibitors.

Comparative Analysis of Off-Target Profiles

The following tables summarize the available selectivity and off-target data for TAK-828F and
selected competitor RORYyt inhibitors. It is important to note that comprehensive, head-to-head
off-target screening data is not always publicly available for compounds in development.

Table 1: Selectivity of RORyt Inhibitors Against ROR Isoforms
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ROR« RORp
Compound RORyt IC50/Ki  Selectivity Selectivity Reference
(fold) (fold)
1.9 nM (binding
IC50), 6.1 nM
TAK-828F >5000 >5000 [4]
(reporter gene
IC50)
Vimirogant (VTP- 3.5 nM (Ki), 17
>1000 >1000
43742) nM (IC50)

140 nM (human
whole blood IC50

Minimal cross-

Minimal cross-

Bl 730357 reactivity reactivity
for IL-17
o reported reported
inhibition)
Cedirogant Data not publicly ~ Data not publicly  Data not publicly
(ABBV-157) available available available
Data not publicly ] ] ) ]
IMU-935 Highly selective Highly selective

available

Table 2: Summary of Broad Off-Target Screening

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.medchemexpress.com/TAK-828F.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Compound

Screening Panel

Key Findings Reference

TAK-828F

Panel of 19 other

nuclear receptors

No agonistic activities
and no or weak

antagonistic activities.

Vimirogant (VTP-
43742)

Not specified

Generally well-
tolerated in Phase 1
and 2a trials, but
reversible
transaminase
elevations were
observed at the
highest dose.
Development was
terminated due to liver

toxicity concerns.

Bl 730357

Typical screening
panels of receptors

and kinases

No off-target activity
was detected.
Development was
discontinued due to
limited efficacy and
findings from a non-
human carcinogenicity

study.

Cedirogant (ABBV-
157)

Preclinical chronic

toxicology study

Development was
terminated due to
findings in a
preclinical chronic
toxicology study.

IMU-935

Not specified

Favorable safety,
tolerability, and
pharmacokinetic
profile in a Phase 1

study.
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Experimental Protocols

Below are detailed methodologies for key experiments typically employed in off-target

screening and selectivity profiling.

Nuclear Receptor Selectivity Panel

o Objective: To determine the selectivity of a compound against a panel of nuclear receptors.

o Methodology: Cell-based reporter gene assays are commonly used.

o Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured

and co-transfected with two plasmids:

= An expression vector encoding the ligand-binding domain of the nuclear receptor of
interest fused to a DNA-binding domain (e.g., GAL4).

» Areporter plasmid containing a luciferase gene under the control of a promoter with
response elements for the DNA-binding domain (e.g., a UAS-luciferase reporter).

Compound Treatment: The transfected cells are treated with a range of concentrations of
the test compound (e.g., TAK-828F) and a known reference agonist or antagonist for each
nuclear receptor.

Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are prepared,
and luciferase activity is measured using a luminometer.

Data Analysis: The effect of the test compound on the activity of each nuclear receptor is
determined. For antagonism assays, the IC50 value (the concentration at which the
compound inhibits 50% of the reference agonist's response) is calculated. For agonism
assays, the EC50 value (the concentration at which the compound produces 50% of the
maximal response) is determined.

Broad Off-Target Pharmacology Profiling (e.g., Eurofins
SafetyScreen44™")
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o Objective: To identify potential off-target interactions of a compound with a broad range of
receptors, ion channels, transporters, and enzymes.

o Methodology: A combination of radioligand binding assays and functional assays is
employed.

o Target Panel: A panel of targets with known relevance to adverse drug reactions is used
(e.g., the SafetyScreen44™ panel includes targets such as adrenergic, dopaminergic,
serotonergic, and opioid receptors, as well as hERG potassium channels and COX
enzymes).

o Binding Assays:

» Cell membranes or recombinant proteins expressing the target of interest are incubated
with a specific radioligand and the test compound at a fixed concentration (e.g., 10 uM).

» The amount of radioligand bound to the target is measured using a scintillation counter.
» The percentage inhibition of radioligand binding by the test compound is calculated.
o Functional Assays:

» For enzymes, the effect of the test compound on the catalytic activity is measured using
a substrate-specific assay (e.g., colorimetric or fluorometric).

» Forion channels (e.g., hERG), patch-clamp electrophysiology is used to measure the
effect of the compound on ion channel currents.

o Data Analysis: Significant interaction is typically defined as >50% inhibition or stimulation
at the tested concentration. For hits, follow-up dose-response studies are conducted to
determine IC50 or EC50 values.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

o Objective: To assess the selectivity of a compound against a large panel of protein kinases.

o Methodology: A competition binding assay is a common format.
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[e]

Assay Principle: An immobilized active site-directed ligand for each kinase is used. The
test compound is incubated with the kinase and the immobilized ligand.

o Competition: The test compound competes with the immobilized ligand for binding to the
kinase.

o Detection: The amount of kinase bound to the immobilized ligand is quantified, typically
using a DNA-tagged antibody against the kinase followed by gPCR.

o Data Analysis: The results are reported as the percentage of the kinase that remains
bound to the immobilized ligand in the presence of the test compound. A lower percentage
indicates a stronger interaction between the compound and the kinase. The data can be
used to generate a selectivity profile and identify potential off-target kinase interactions.

Visualizations

Signaling Pathway of RORyt and Th17 Cell
Differentiation
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Caption: RORyt signaling pathway in Th17 cell differentiation and the inhibitory action of TAK-
828F.

Experimental Workflow for Off-Target Screening

Click to download full resolution via product page

Caption: A typical workflow for in vitro off-target liability screening of a drug candidate.

Conclusion

TAK-828F demonstrates high selectivity for RORyt over its closely related isoforms, RORa and
ROR, and shows a clean profile against a panel of other nuclear receptors. This high
selectivity is a desirable characteristic for a therapeutic candidate, as it may minimize the
potential for off-target effects mediated by other nuclear receptors. While comprehensive off-
target screening data for a broad panel of receptors, ion channels, and enzymes is not publicly
available for TAK-828F, the available data suggests a favorable selectivity profile.

In comparison, several other RORyt inhibitors have faced development challenges. VTP-43742
was associated with liver toxicity, and the development of Bl 730357 and cedirogant was
discontinued due to efficacy and toxicology concerns, respectively. IMU-935 has shown a good
safety profile in early clinical studies.

The rigorous assessment of off-target activities through comprehensive screening panels is
crucial for the development of safe and effective therapeutics. The data available to date
supports the continued development of TAK-828F as a selective RORyt inverse agonist with a
promising safety profile. Further disclosure of comprehensive off-target screening data will
provide a more complete understanding of its safety and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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